(2S,4R)-4-(2-tert-butoxy-2-oxoethoxy)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-(2-tert-butoxy-2-oxoethoxy)pyrrolidine-2-carboxylic acid is a chiral compound with a unique structure that includes a pyrrolidine ring and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(2-tert-butoxy-2-oxoethoxy)pyrrolidine-2-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the tert-butoxy group. One common method involves the reaction of a suitable pyrrolidine precursor with tert-butyl bromoacetate under basic conditions to introduce the tert-butoxy group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. The choice of solvents, reagents, and purification methods are optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(2-tert-butoxy-2-oxoethoxy)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, where nucleophiles such as amines or thiols can replace the tert-butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-4-(2-tert-butoxy-2-oxoethoxy)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biology, this compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving pyrrolidine derivatives.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(2-tert-butoxy-2-oxoethoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s binding affinity and specificity towards these targets. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-(2-methoxy-2-oxoethoxy)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(2-ethoxy-2-oxoethoxy)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(2-isopropoxy-2-oxoethoxy)pyrrolidine-2-carboxylic acid
Uniqueness
The presence of the tert-butoxy group in (2S,4R)-4-(2-tert-butoxy-2-oxoethoxy)pyrrolidine-2-carboxylic acid imparts unique steric and electronic properties that differentiate it from similar compounds. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2S,4R)-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-9(13)6-16-7-4-8(10(14)15)12-5-7/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYKVNVNUNFZAB-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1CC(NC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CO[C@@H]1C[C@H](NC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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